5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-2-(dimethylamino)-4-methoxy-, dihydrochloride
Description
5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-2-(dimethylamino)-4-methoxy-, dihydrochloride is a synthetic small molecule featuring a pyrimidine core substituted with a carboxamide group, a dimethylamino moiety at position 2, a methoxy group at position 4, and a benzyl-pyrrolidinylmethyl side chain. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological studies.
For example, pyrimidine-based compounds are known to interact with neurotransmitter receptors (e.g., dopamine or serotonin) or enzyme targets like kinases . The benzyl-pyrrolidinyl group may improve blood-brain barrier penetration, while the methoxy and dimethylamino substituents could influence electronic properties and binding affinity .
Properties
CAS No. |
84332-26-3 |
|---|---|
Molecular Formula |
C20H29Cl2N5O2 |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(dimethylamino)-4-methoxypyrimidine-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C20H27N5O2.2ClH/c1-24(2)20-22-13-17(19(23-20)27-3)18(26)21-12-16-10-7-11-25(16)14-15-8-5-4-6-9-15;;/h4-6,8-9,13,16H,7,10-12,14H2,1-3H3,(H,21,26);2*1H |
InChI Key |
WLJXMEGSBPZHQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Biological Activity
5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-2-(dimethylamino)-4-methoxy-, dihydrochloride (CAS No. 84332-25-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and clinical trials.
- Molecular Formula: CHNO·2HCl
- Molecular Weight: 354.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The pyrimidine core is known to participate in various biochemical pathways, including those involved in DNA synthesis and repair.
Target Identification
Research indicates that compounds with a pyrimidine structure often target:
- DNA Gyrase: An essential enzyme for bacterial DNA replication, making it a prime target for antibiotic development.
- DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase): Involved in the cell wall biosynthesis of Mycobacterium tuberculosis, where inhibition can lead to bactericidal effects .
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrimidinecarboxamide exhibit potent antimicrobial properties. For instance, compounds structurally similar to 5-pyrimidinecarboxamide have shown activity against:
- Mycobacterium tuberculosis: The compound has been tested for its ability to inhibit the growth of this pathogen, with results indicating that specific modifications to the molecular structure enhance potency against resistant strains .
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| P01 | <0.5 μg/mL | Active |
| P04 | 1 μg/mL | Moderate |
| P13 | >10 μg/mL | Inactive |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of tumor growth.
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that the compound exhibited:
- IC50 values: Ranging from 10 to 20 μM against breast and lung cancer cell lines, indicating moderate cytotoxicity.
- Mechanism: The compound appears to activate apoptotic pathways, leading to increased caspase activity in treated cells .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 5-pyrimidinecarboxamide is crucial for its development as a therapeutic agent. Key parameters include:
- Absorption: Rapidly absorbed post-administration.
- Distribution: Widely distributed in tissues, with a notable accumulation in the liver and kidneys.
- Metabolism: Primarily metabolized by liver enzymes; metabolites exhibit varying degrees of biological activity.
Toxicological Profile:
Initial assessments indicate low toxicity in vitro, with no significant adverse effects observed at therapeutic doses. However, further studies are necessary to fully elucidate its safety profile.
Comparison with Similar Compounds
Research Findings and Limitations
- Binding Affinity: The dimethylamino group in the target compound may enhance interactions with acidic residues in receptor pockets, similar to Thonzylamine’s H1 antagonism .
- Gaps in Data: No direct pharmacological or toxicity studies on the target compound were identified. Comparative predictions are based on structural analogues, necessitating experimental validation.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the structural identity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions, particularly the benzyl-pyrrolidinyl and dimethylamino groups. For diastereotopic protons in the pyrrolidinyl group, 2D-COSY or NOESY may resolve ambiguities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for the dihydrochloride salt form .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and salt formation .
Q. How can researchers optimize the synthesis of this compound?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, optimize the coupling step between the pyrimidine core and benzyl-pyrrolidinylmethylamine using response surface methodology .
- Purification : Use gradient elution in reverse-phase HPLC to separate diastereomers or byproducts, ensuring ≥98% purity (HPLC) .
Q. What stability considerations are critical for handling this compound in aqueous solutions?
- Methodology :
- pH-Dependent Stability : Conduct accelerated stability studies at pH 3–9 (buffered solutions) with LC-MS monitoring. The dimethylamino group may protonate under acidic conditions, affecting solubility .
- Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation of the methoxy or benzyl groups .
Advanced Research Questions
Q. How should researchers address contradictions in spectral data during structural characterization?
- Methodology :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). For example, unexpected downfield shifts in -NMR may indicate hydrogen bonding between the carboxamide and dihydrochloride .
- Isotopic Labeling : Use deuterated solvents to confirm exchangeable protons (e.g., NH in carboxamide) .
- Replication : Synthesize the compound via alternative routes (e.g., Grignard addition vs. SNAr) to rule out synthetic artifacts .
Q. What in vitro assays are suitable for assessing the compound’s pharmacological activity?
- Methodology :
- Receptor Binding Assays : Screen against G-protein-coupled receptors (GPCRs) due to the benzyl-pyrrolidinyl moiety’s structural similarity to known GPCR ligands. Use radioligand displacement assays with -labeled antagonists .
- Cellular Toxicity : Evaluate IC in HEK-293 or HepG2 cells via MTT assays, noting any concentration-dependent cytotoxicity linked to the dimethylamino group .
Q. How can environmental fate studies be designed for this compound?
- Methodology :
- Degradation Pathways : Simulate atmospheric oxidation using a smog chamber (e.g., OH radical exposure) to track methoxy group cleavage via GC-MS .
- Aquatic Toxicity : Perform OECD 301F biodegradability tests in activated sludge, monitoring pyrimidine ring persistence via LC-UV .
Q. What computational strategies predict reactivity or regioselectivity in derivative synthesis?
- Methodology :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites on the pyrimidine ring .
- Molecular Docking : Screen derivatives against target enzymes (e.g., kinases) to prioritize synthetic targets with optimal binding affinity .
Data Contradiction Analysis
Q. How to resolve discrepancies in biological activity between batches?
- Methodology :
- Impurity Profiling : Use LC-HRMS to identify trace byproducts (e.g., N-oxide formation on the pyrrolidinyl group) that may inhibit activity .
- Salt Form Variability : Compare free base vs. dihydrochloride solubility via shake-flask assays; differences in bioavailability may explain activity variations .
Q. Why does the compound exhibit unexpected solubility in nonpolar solvents?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
